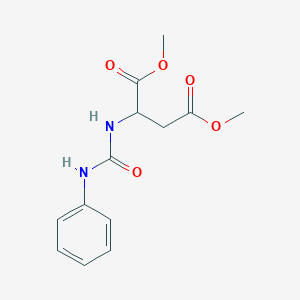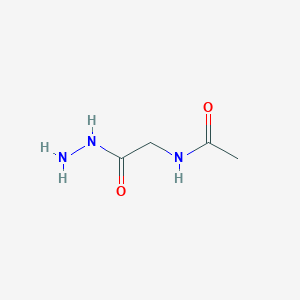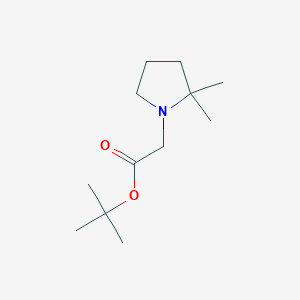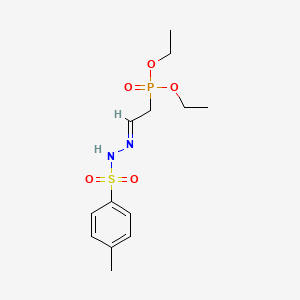
2-(2-Pyridin-4-yl-1,3-thiazol-4-yl)acetic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Pyridin-4-yl-1,3-thiazol-4-yl)acetic acid;hydrochloride is a chemical compound listed in the PubChem database It is a unique molecule with specific properties and applications in various fields of science and industry
Vorbereitungsmethoden
The preparation of 2-(2-Pyridin-4-yl-1,3-thiazol-4-yl)acetic acid;hydrochloride involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary and may vary, the general approach includes:
Synthetic Routes: The synthesis of this compound typically involves multi-step organic reactions. These steps may include the formation of intermediate compounds, followed by specific reactions to achieve the final product.
Reaction Conditions: The reaction conditions for synthesizing this compound include controlled temperature, pressure, and the use of catalysts. Solvents and reagents are carefully selected to optimize yield and purity.
Industrial Production: Industrial production methods for this compound are designed to scale up the laboratory synthesis to commercial quantities. This involves the use of large reactors, continuous flow processes, and stringent quality control measures.
Analyse Chemischer Reaktionen
2-(2-Pyridin-4-yl-1,3-thiazol-4-yl)acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific conditions and reagents used.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. These reactions can be facilitated by reagents such as halogens or nucleophiles.
Other Reactions: this compound may also undergo addition, elimination, and rearrangement reactions under specific conditions.
Wissenschaftliche Forschungsanwendungen
2-(2-Pyridin-4-yl-1,3-thiazol-4-yl)acetic acid;hydrochloride has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent or intermediate in the synthesis of other compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It may serve as a probe or inhibitor in biochemical assays.
Medicine: this compound has potential applications in medicine, particularly in drug discovery and development. Its biological activity can be explored for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, materials, and other products. Its properties make it suitable for various applications, including coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of 2-(2-Pyridin-4-yl-1,3-thiazol-4-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular processes, signaling pathways, and overall biological effects. The exact mechanism depends on the specific context and application of this compound.
Vergleich Mit ähnlichen Verbindungen
2-(2-Pyridin-4-yl-1,3-thiazol-4-yl)acetic acid;hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups may include CID 132988510, CID 132988511, and CID 132988512. These compounds share certain chemical properties but may differ in their reactivity, biological activity, and applications.
Uniqueness: this compound’s unique structure and properties make it distinct from other similar compounds. Its specific reactivity and interactions with molecular targets contribute to its unique applications in various fields.
Eigenschaften
IUPAC Name |
2-(2-pyridin-4-yl-1,3-thiazol-4-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S.ClH/c13-9(14)5-8-6-15-10(12-8)7-1-3-11-4-2-7;/h1-4,6H,5H2,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEONCTYMRIPVQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CS2)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1C2=NC(=CS2)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B8038792.png)
![3-[4-(3-Formylphenyl)-2,5-dimethylphenyl]benzaldehyde](/img/structure/B8038799.png)



![4-Benzyl-4,5-dihydro-1H-[1,2,4]triazin-6-one](/img/structure/B8038831.png)

![N-[4-(trifluoromethyl)phenyl]piperidin-4-amine;dihydrochloride](/img/structure/B8038852.png)

![[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]hydrazine;hydrobromide](/img/structure/B8038869.png)
![Carbonic acid;2-[2-(4-fluorophenyl)ethyl]guanidine](/img/structure/B8038879.png)



